molecular formula C22H16N2O2 B11522847 [3-Methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]propanedinitrile

[3-Methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]propanedinitrile

Cat. No.: B11522847
M. Wt: 340.4 g/mol
InChI Key: BGNIBVNSJWRPMI-UHFFFAOYSA-N
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Description

[3-Methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]propanedinitrile is an organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds . This compound features a benzylidene group linked to a propanedinitrile moiety, with methoxy and naphthalen-1-ylmethoxy substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]propanedinitrile typically involves the condensation of 3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde with malononitrile in the presence of a base such as piperidine . The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[3-Methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The benzylidene double bond can be reduced to form the corresponding dihydro derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzylidene derivatives.

Mechanism of Action

The mechanism of action of [3-Methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]propanedinitrile involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-Methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]propanedinitrile is unique due to its specific substitution pattern and the presence of both methoxy and naphthalen-1-ylmethoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C22H16N2O2/c1-25-22-12-16(11-17(13-23)14-24)9-10-21(22)26-15-19-7-4-6-18-5-2-3-8-20(18)19/h2-12H,15H2,1H3

InChI Key

BGNIBVNSJWRPMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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